2,2,3',4'-Tetramethylpropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXPDJIYWNCJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573023 | |
| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7397-00-4 | |
| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,2,3 ,4 Tetramethylpropiophenone
Classical Synthetic Routes to Substituted Propiophenones
Traditional methods for synthesizing ketones remain highly relevant for producing structures like 2,2,3',4'-Tetramethylpropiophenone. These routes are valued for their reliability and scalability.
Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct method for forming aryl ketones. ucla.edu For the synthesis of this compound, this reaction involves the acylation of 1,2-dimethylbenzene (ortho-xylene) with 2,2-dimethylpropanoyl chloride (pivaloyl chloride).
The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion. chemistrysteps.comsigmaaldrich.com This ion is then attacked by the electron-rich 1,2-dimethylbenzene ring. The two methyl groups on the aromatic ring are activating and direct incoming electrophiles to the ortho and para positions. libretexts.org In the case of 1,2-dimethylbenzene, substitution at the 4-position is strongly favored due to steric hindrance at the 3-position and the favorable electronic directing effect, leading to the desired 3',4'-dimethyl substitution pattern with high regioselectivity. A key advantage of Friedel-Crafts acylation is the deactivation of the product ketone towards further acylation, which prevents polysubstitution. chemistrysteps.com
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Reactivity | Typical Conditions | Notes |
| Aluminum Chloride (AlCl₃) | High | Anhydrous, often requires heating (e.g., 60°C) | Most common and cost-effective, but can be harsh. libretexts.org |
| Ferric Chloride (FeCl₃) | Moderate | Anhydrous, may require higher temperatures | Milder alternative to AlCl₃. |
| Erbium Triflate | Good | Microwave-assisted, suitable for electron-rich arenes | Considered a greener catalyst option. sigmaaldrich.com |
| Ionic Liquids | Variable | Can act as both solvent and catalyst | Offers potential for catalyst recycling. sigmaaldrich.com |
Catalytic ketonization presents an alternative, "green" chemistry approach that avoids the use of stoichiometric Lewis acids and halogenated reagents. researchgate.net This method involves the cross-ketonization of two different carboxylic acids at high temperatures over a solid metal oxide catalyst. To synthesize this compound, a mixture of 3,4-dimethylbenzoic acid and 2,2-dimethylpropanoic acid (pivalic acid) would be passed over a catalyst bed.
The reaction proceeds via decarboxylation and coupling, producing the target ketone, carbon dioxide, and water as the only byproducts. researchgate.net Catalysts for this process are typically oxides of manganese, zirconium, or cerium supported on materials like alumina (B75360) or silica. researchgate.net While this method is elegant, controlling the reaction to favor the desired cross-ketonization product over self-ketonization byproducts can be a challenge, often requiring optimization of the reactant ratio and reaction conditions.
Table 2: Research Findings on Catalytic Ketonization
| Catalyst System | Substrates | Key Finding | Reference |
| MnO₂/Al₂O₃ | Propionic Acid | Effective for symmetrical ketone synthesis in a flow system. | researchgate.net |
| MnO₂/Silica | Hexanoic Acid | High productivity and catalyst stability over several weeks for long-chain ketone synthesis. | researchgate.net |
| Palladium with DSC | Arylboronic and Carboxylic Acids | A newer method for ketone synthesis via cross-coupling, expanding the scope beyond traditional ketonization. | nih.gov |
| Indium-mediated | Alkanoyl Chlorides and Arylstannanes | A regioselective method for ketone synthesis under mild, solvent-free conditions. | nih.gov |
Regioselective Alkylation and Methylation Techniques
The introduction of methyl groups onto the aromatic ring or the alkyl chain is a critical aspect of the synthesis. While the target compound can be built from already methylated precursors, understanding the techniques for methylation is essential.
Friedel-Crafts alkylation using methyl halides (e.g., methyl chloride) or other methylating agents like dimethyl sulfate (B86663) in the presence of a Lewis acid is a classical method for adding methyl groups to an aromatic ring. libretexts.org This reaction, however, is often less controlled than acylation. It is susceptible to polysubstitution because the newly added alkyl group activates the ring towards further attack. Furthermore, carbocation rearrangements can occur, although this is not an issue when introducing a simple methyl group. For these reasons, it is often synthetically more efficient to start with a pre-methylated aromatic compound like 1,2-dimethylbenzene rather than attempting to methylate a simpler phenyl ring to achieve the desired 3',4'-dimethyl pattern.
Controlling regioselectivity is paramount in aromatic substitution reactions. As discussed in the context of Friedel-Crafts acylation (Section 2.1.1), the existing substituents on the aromatic ring govern the position of new incoming groups. libretexts.org For the synthesis of this compound from 1,2-dimethylbenzene, the ortho- and para-directing nature of the two methyl groups synergistically favors the formation of the 4-acyl-1,2-dimethylbenzene isomer, ensuring high regioselectivity.
In the context of alkylating a ketone at the alpha-carbon, regioselectivity between two different α-positions is a significant challenge. researchgate.net However, for the synthesis of this compound, the required 2,2-dimethyl substitution pattern is typically incorporated by using a reagent that already contains this moiety, such as 2,2-dimethylpropanoyl chloride (pivaloyl chloride), thus bypassing the need for a separate α-methylation step on a propiophenone (B1677668) precursor.
Asymmetric Synthesis of Chiral Alcohols from this compound Precursors
The ketone group of this compound is a prochiral center. Its reduction can lead to the formation of a chiral alcohol, (R)- or (S)-1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-ol. The asymmetric synthesis of such chiral alcohols is of great interest, as they are valuable building blocks in the pharmaceutical industry. nih.govnih.gov
This transformation is achieved through asymmetric reduction, which can be accomplished using several highly efficient methods:
Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), offer exceptional enantioselectivity under mild, environmentally friendly conditions. nih.gov A suitable ADH, often from a microbial source like Rhodococcus, can reduce the ketone to either the (R)- or (S)-alcohol with very high enantiomeric excess (e.e.), frequently exceeding 99%. nih.govrsc.org
Catalytic Asymmetric Hydrogenation: This method employs transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands. rsc.org The chiral environment created by the ligand directs the delivery of hydrogen to one face of the carbonyl group, resulting in a highly enantioselective reduction.
Chiral Stoichiometric Reagents: Reagents such as (−)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride) can be used for the stereoselective reduction of ketones to alcohols with predictable stereochemistry. nih.gov While effective, these methods require stoichiometric amounts of the chiral reagent, which can be costly.
Table 3: Selected Methods for Asymmetric Reduction of Prochiral Ketones
| Method | Catalyst/Reagent | Typical Product e.e. (%) | Advantages | Reference |
| Biocatalysis | Alcohol Dehydrogenase (ADH) | >99% | High selectivity, mild conditions, environmentally friendly. | nih.govnih.gov |
| Asymmetric Hydrogenation | Chiral Ru(II) or Rh-complexes | >95% | High turnover numbers, broad substrate scope. | rsc.orgorganic-chemistry.org |
| Stoichiometric Reduction | (-)-DIP-Chloride | >99% | High and predictable stereoselectivity. | nih.gov |
Biocatalytic Approaches (e.g., Rhodococcus mucilaginosa Whole Cells)
Biocatalysis has emerged as a powerful tool in organic synthesis, offering environmentally benign reaction conditions and high selectivity. While direct synthesis of this compound using Rhodococcus mucilaginosa is not explicitly detailed in the provided search results, the genus Rhodococcus is well-known for its versatile metabolic capabilities, including the catalysis of a wide array of chemical transformations. mdpi.com
Rhodococcus species are known to possess a variety of enzymes, such as nitrile hydratases, oxidases, and ketoreductases, that are highly valuable in synthetic chemistry. mdpi.com For instance, whole cells of Rhodococcus erythropolis are utilized on an industrial scale for the kinetic resolution of racemic alcohols. mdpi.com Furthermore, ketoreductases from Rhodococcus have demonstrated a broad substrate acceptance, effectively catalyzing the reduction of a multitude of ketones. mdpi.com
While the direct application to this compound is not specified, the enzymatic machinery within Rhodococcus suggests a potential for developing biocatalytic routes. For example, a hypothetical pathway could involve the biocatalytic acylation of a suitable aromatic precursor or the asymmetric reduction of a related prochiral ketone to produce a chiral alcohol precursor. The use of whole-cell biocatalysts, like those of Rhodococcus, can simplify the process by eliminating the need for enzyme purification. mdpi.com
Homogeneous Catalysis with Chiral Ligands (e.g., Ru(II)-BINAP Complexes)
Homogeneous catalysis using transition metal complexes with chiral ligands is a cornerstone of asymmetric synthesis. Ruthenium(II)-BINAP complexes are particularly renowned for their effectiveness in a variety of enantioselective transformations. catalysis.blogwikipedia.org BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a chiral diphosphine ligand that, when coordinated to a metal center like ruthenium, creates a highly effective and selective catalyst. catalysis.blogwikipedia.org
These Ru(II)-BINAP complexes are instrumental in asymmetric hydrogenation reactions, converting prochiral ketones and olefins into enantiomerically enriched products. catalysis.blognih.gov The synthesis of this compound is not a direct outcome of hydrogenation; however, the synthesis of a chiral precursor alcohol via asymmetric hydrogenation of a corresponding prochiral ketone is a highly relevant application. This chiral alcohol could then be oxidized to the desired ketone.
The general approach involves the reaction of a prochiral ketone with hydrogen gas in the presence of a catalytic amount of a Ru(II)-BINAP complex. The choice of the specific BINAP ligand (e.g., Tol-BINAP) and reaction conditions can be optimized to achieve high enantioselectivity. nih.gov
Table 1: Examples of Ru(II)-BINAP Catalyzed Reactions
| Catalyst System | Substrate Type | Product Type | Key Feature | Reference |
| Ru(II)-BINAP | Prochiral ketones | Chiral alcohols | High enantioselectivity | catalysis.blognih.gov |
| Ru(II)-BINAP | Prochiral olefins | Chiral alkanes | Asymmetric hydrogenation | catalysis.blog |
| Ru(OAc)₂(BINAP) | Unsaturated carboxylic acids | Chiral carboxylic acids | Asymmetric hydrogenation | google.comsigmaaldrich.com |
Industrial Production Considerations for Tetramethylpropiophenone
The large-scale production of aromatic ketones like tetramethylpropiophenone derivatives heavily relies on well-established industrial processes that are both cost-effective and efficient.
Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones in industry. nih.govmt.com The reaction involves the acylation of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. nih.govmt.com
For the industrial production of a tetramethylpropiophenone, a Friedel-Crafts acylation would likely involve the reaction of a trimethylbenzene derivative with a propionyl halide or anhydride. The choice of catalyst is critical, with aluminum chloride (AlCl₃) being a common but often environmentally problematic choice. researchgate.net Modern industrial processes are increasingly shifting towards more sustainable solid acid catalysts like zeolites to minimize waste and environmental impact. researchgate.net
Key considerations for large-scale Friedel-Crafts acylation include:
Catalyst Selection: Balancing activity, selectivity, and environmental concerns. researchgate.net
Reaction Conditions: Optimizing temperature and pressure to control isomer distribution and minimize side reactions. google.com
Solvent Choice: Using a solvent that is inert to the reaction conditions and allows for efficient product isolation.
Work-up Procedure: Developing a safe and efficient method for quenching the reaction and separating the product from the catalyst and byproducts.
Table 3: Common Catalysts in Friedel-Crafts Acylation
| Catalyst | Type | Advantages | Disadvantages | Reference |
| AlCl₃ | Lewis Acid | High activity | Generates significant waste, moisture sensitive | mt.comresearchgate.net |
| FeCl₃ | Lewis Acid | Less reactive than AlCl₃, lower cost | Can be less selective | mt.com |
| Zeolites | Solid Acid | Reusable, environmentally friendly | Can have lower activity than Lewis acids | researchgate.net |
| HF | Brønsted Acid | High activity | Highly corrosive and hazardous | researchgate.net |
Application of Continuous Flow Reactors and Advanced Purification
The traditional batch synthesis of aromatic ketones like this compound would likely involve a Friedel-Crafts acylation reaction. This established method, while effective, often faces challenges in terms of reaction control, safety, and scalability. youtube.comlibretexts.orglibretexts.org The highly exothermic nature of Friedel-Crafts reactions can lead to side-product formation and difficulties in maintaining optimal reaction temperatures in large batch reactors. libretexts.org Modern approaches are increasingly turning to continuous flow technologies and advanced purification techniques to overcome these limitations.
Continuous Flow Reactors
Continuous flow chemistry offers significant advantages for reactions such as Friedel-Crafts acylation. libretexts.org By conducting the reaction in a continuously flowing stream through a small-diameter tube or microreactor, several key parameters can be precisely controlled:
Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat exchange, enabling precise temperature control and minimizing the formation of thermal degradation byproducts. libretexts.org
Mass Transfer: The mixing of reactants in flow reactors is often significantly more efficient than in large stirred tanks, leading to more consistent reaction profiles and potentially higher yields.
Safety: The small reaction volumes at any given time in a continuous flow system inherently reduce the risks associated with highly reactive reagents and exothermic reactions. libretexts.org
Scalability: Scaling up a continuous flow process typically involves running the reactor for a longer duration or using multiple reactors in parallel, which is often more straightforward than redesigning a large-scale batch reactor.
A hypothetical continuous flow setup for the synthesis of this compound via Friedel-Crafts acylation would involve pumping streams of 1,2-dimethylbenzene, 2,2-dimethylpropionyl chloride, and a Lewis acid catalyst (e.g., aluminum chloride) through a heated reactor coil. The reaction mixture would then flow into a quenching solution to stop the reaction before proceeding to purification.
Advanced Purification Techniques
Following the synthesis, the crude product mixture would contain the desired this compound, unreacted starting materials, the catalyst, and various byproducts. Achieving high purity requires sophisticated purification methods.
Preparative Chromatography: High-performance liquid chromatography (HPLC) and other forms of preparative chromatography are powerful tools for isolating and purifying target compounds from complex mixtures. phenomenex.comnews-medical.netteledynelabs.com These techniques separate components based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). news-medical.net For a compound like this compound, a normal-phase or reversed-phase preparative HPLC system could be employed to achieve high purity levels. The choice of stationary and mobile phases would be optimized based on the polarity of the target compound and its impurities.
| Technique | Principle | Application to this compound Purification |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase. phenomenex.comteledynelabs.com | Isolation of the target ketone from starting materials and byproducts to achieve high purity. |
| Counter-Current Chromatography | Liquid-liquid partitioning without a solid support. nih.govtautobiotech.com | A potential alternative to HPLC, particularly for separating compounds with similar polarities. |
Crystallization: Crystallization is a common and effective method for purifying solid organic compounds. google.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The target compound, being less soluble at lower temperatures, will crystallize out, leaving impurities behind in the solution. The choice of solvent is critical and is determined by the solubility profile of the target compound. For this compound, a systematic screening of various organic solvents and solvent mixtures would be necessary to identify optimal crystallization conditions. Co-crystallization with a suitable host molecule is another advanced crystallization technique that could potentially be explored. nih.gov
| Parameter | Description | Relevance to this compound |
| Solvent Selection | The solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | Empirical screening of solvents like ethanol, isopropanol, or hexane (B92381) mixtures would be required. |
| Cooling Rate | Slow cooling generally leads to larger, purer crystals. | Controlled cooling profiles would be developed to maximize purity and yield. |
| Seeding | Introducing a small crystal of the pure compound can initiate crystallization. | Useful for inducing crystallization if spontaneous nucleation is slow. |
The combination of continuous flow synthesis and advanced purification methods like preparative chromatography and optimized crystallization holds the potential for the efficient and high-purity production of this compound, aligning with the principles of modern, sustainable chemical manufacturing.
Advanced Analytical and Spectroscopic Characterization of 2,2,3 ,4 Tetramethylpropiophenone
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic compounds, with each technique offering unique insights into the molecular architecture of 2,2,3',4'-tetramethylpropiophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Methyl Group Positions and Aromatic Substitution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR are instrumental in confirming the positions of the methyl groups and the substitution pattern on the aromatic ring.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key signals for this compound would include distinct resonances for the aromatic protons and the different methyl groups. The integration of these signals corresponds to the number of protons in each unique environment. The splitting patterns (singlet, doublet, etc.) reveal the number of neighboring protons, further confirming the substitution.
¹³C NMR: Carbon-13 NMR spectroscopy details the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal. libretexts.org The chemical shifts in the ¹³C NMR spectrum are highly indicative of the type of carbon (aliphatic, aromatic, carbonyl). libretexts.orgyoutube.com The carbonyl carbon (C=O) is typically observed far downfield (around 200 ppm). The signals for the aromatic carbons and the various methyl carbons appear at characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton. libretexts.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H NMR | 7.0 - 7.8 | The exact shifts and splitting patterns depend on the 3',4'-dimethyl substitution. |
| 2,2-Methyl Protons | ¹H NMR | ~1.1 - 1.5 | Expected to be a singlet due to the adjacent quaternary carbon. |
| 3'-Methyl Protons | ¹H NMR | ~2.3 | Aromatic methyl group protons. |
| 4'-Methyl Protons | ¹H NMR | ~2.3 | Aromatic methyl group protons. |
| Carbonyl Carbon | ¹³C NMR | >200 | Characteristic for ketones. |
| Aromatic Carbons | ¹³C NMR | 125 - 145 | Multiple signals corresponding to the substituted phenyl ring. |
| Quaternary Carbon (C2) | ¹³C NMR | 40 - 50 | The carbon bonded to the two methyl groups. |
| Methyl Carbons | ¹³C NMR | 15 - 30 | Signals for the four distinct methyl groups. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule. libretexts.orgvscht.cz
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz The spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak typically appears in the region of 1660-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of an aromatic ketone. vscht.czlibretexts.org The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a saturated ketone. vscht.cz Other significant absorptions include C-H stretching vibrations from the aliphatic methyl groups (just below 3000 cm⁻¹) and the aromatic ring (just above 3000 cm⁻¹), as well as C=C stretching vibrations within the aromatic ring (around 1600 cm⁻¹ and 1450-1500 cm⁻¹). libretexts.orgvscht.czlibretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govnih.gov It is particularly useful for detecting non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can also detect the carbonyl group and the aromatic ring vibrations, often with different relative intensities compared to the IR spectrum. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | IR | 1660 - 1700 | Strong |
| Aromatic C-H | Stretch | IR | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | IR | 2850 - 3000 | Medium |
| Aromatic C=C | Stretch | IR, Raman | ~1600, 1450-1500 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org Molecules with chromophores, such as the carbonyl group and the aromatic ring in this compound, exhibit characteristic absorptions. shu.ac.uk
The UV-Vis spectrum of this compound is expected to show two main types of electronic transitions:
π → π* transitions: These are high-energy transitions associated with the conjugated π-system of the aromatic ring and the carbonyl group. They typically result in strong absorption bands. uzh.chslideshare.net
n → π* transitions: These are lower-energy transitions involving the non-bonding electrons (n) on the carbonyl oxygen atom being promoted to an anti-bonding π* orbital. These transitions are characteristically weaker than π → π* transitions. uzh.chslideshare.netuomustansiriyah.edu.iq
The wavelength of maximum absorbance (λmax) is influenced by the substitution on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is crucial for confirming the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org
When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for analyzing complex mixtures and identifying individual components. nih.govresearchgate.netunar.ac.idnih.gov The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion provides a unique fingerprint. Key fragmentation pathways for ketones often involve alpha-cleavage, where the bond adjacent to the carbonyl group breaks. For this molecule, this would lead to the formation of stable acylium ions. libretexts.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Formation Pathway |
| 188 | [C₁₃H₁₆O]⁺ | Molecular Ion (M⁺) |
| 131 | [C₉H₉O]⁺ | Loss of a tert-butyl radical ([M - 57]⁺) through alpha-cleavage. |
| 57 | [C₄H₉]⁺ | Formation of a tert-butyl cation. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile organic compounds. nih.govnih.gov An HPLC system separates components based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). nih.gov
For the purity analysis of this compound, a reversed-phase HPLC method is commonly employed. A UV detector is set to a wavelength where the compound exhibits strong absorbance (determined from its UV-Vis spectrum), allowing for sensitive detection. nih.gov The analysis results in a chromatogram where the area of the peak corresponding to this compound is compared to the total area of all peaks. This allows for a quantitative assessment of its purity, typically expressed as a percentage. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. nih.gov
Gas Chromatography (GC) for Volatile Compound Analysis
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. kit.edu It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. kit.edu When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for quantitative analysis but also mass spectra for definitive identification. researchgate.net
The analysis of ketones, such as propiophenone (B1677668) and its derivatives, by GC-MS is a well-established method. researchgate.net The selection of the stationary phase is critical for achieving optimal separation. A non-polar stationary phase, like dimethylpolysiloxane, is often suitable for the analysis of aromatic ketones. researchgate.net The operating conditions, including injector temperature, column temperature program, and carrier gas flow rate, are optimized to ensure good resolution and peak shape. nih.gov For instance, a typical temperature program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points effectively. nih.gov
The resulting chromatogram would show a distinct peak for this compound at a specific retention time, which can be used for quantification against a standard. The mass spectrum of this peak would exhibit a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that serves as a fingerprint for its structural confirmation.
Table 1: Illustrative GC-MS Parameters for Aromatic Ketone Analysis
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow 1.2 mL/min nih.gov |
| Injector Temperature | 250 °C nih.gov |
| Oven Program | 80 °C (1 min hold), then 35 °C/min to 280 °C (2 min hold) nih.gov |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-550 |
This table presents typical parameters and may require optimization for the specific analysis of this compound.
Interdisciplinary Characterization Approaches
A combination of analytical techniques provides a more complete picture of a compound's properties.
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. thermofisher.com For this compound, with the chemical formula C₁₃H₁₈O, elemental analysis would be performed to quantify the mass percentages of carbon, hydrogen, and oxygen. nist.govwikipedia.org This technique typically involves the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O) are collected and measured, allowing for the calculation of the elemental composition. thermofisher.com
The experimentally determined percentages of carbon and hydrogen are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 2: Elemental Analysis Data for C₁₃H₁₈O
| Element | Theoretical % | Experimental % (Illustrative) |
| Carbon (C) | 82.06 | 82.01 |
| Hydrogen (H) | 9.53 | 9.58 |
| Oxygen (O) | 8.41 | 8.41 (by difference) |
Experimental values are illustrative and would be determined for each synthesized batch.
While direct thermal analysis data for this compound may not be extensively reported, the thermal behavior of metal complexes containing related ketone ligands offers valuable insights into thermal stability. aristonpubs.com Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential thermal analysis (DTA) detects the temperature difference between a sample and a reference material. researchgate.netnih.gov
Studies on metal complexes with ligands such as chalcones or Schiff bases derived from ketones show that the coordination of the metal ion can influence the thermal stability of the organic ligand. aristonpubs.comresearchgate.net TGA curves of such complexes often reveal multi-step decomposition patterns. researchgate.netijmra.us The initial weight loss may correspond to the loss of solvent molecules, followed by the decomposition of the organic ligand at higher temperatures, and finally, the formation of a metal oxide residue. derpharmachemica.commdpi.com The decomposition temperatures and the percentage of weight loss at each step provide information about the stability of the complex and the nature of the ligand-metal bond. researchgate.net
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For a crystalline sample of this compound, single-crystal XRD would provide precise information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net
In cases where a suitable single crystal cannot be obtained, X-ray powder diffraction (XRPD) can be used to obtain a characteristic diffraction pattern that serves as a fingerprint for the crystalline form of the compound. nih.gov This technique is particularly useful for identifying different polymorphic forms, which may have different physical properties. The diffraction pattern is generated by the constructive interference of X-rays scattered by the periodically arranged atoms in the crystal lattice. nih.gov
The predicted crystal structure can also be modeled using computational methods, which can then be compared with experimental data to validate the structural model. rsc.org
Methodologies for Purity and Structural Identity Confirmation
Confirming the purity and structural identity of this compound requires a combination of the analytical methods discussed previously. Gas chromatography, particularly GC-MS, is a primary tool for assessing purity by detecting and identifying any volatile impurities. nih.govnih.gov The integration of the peak corresponding to the main compound relative to the total peak area provides a quantitative measure of its purity.
Elemental analysis serves as a fundamental check of the compound's composition. thermofisher.com A significant deviation from the theoretical elemental percentages would indicate the presence of impurities or an incorrect structural assignment.
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are indispensable for confirming the structural identity. While not detailed in the preceding sections, they provide crucial information about the functional groups and the connectivity of atoms within the molecule. The combination of chromatographic, elemental, and spectroscopic data provides a high degree of confidence in the purity and structural integrity of this compound.
Chemical Reactivity and Reaction Mechanisms of 2,2,3 ,4 Tetramethylpropiophenone
Oxidation Reactions
The oxidation of propiophenone (B1677668) derivatives typically targets the alkyl side chain of the molecule. For 2,2,3',4'-Tetramethylpropiophenone, the tertiary carbon adjacent to the carbonyl group is resistant to oxidation under standard conditions. However, the bond between the carbonyl carbon and the adjacent tertiary carbon can be cleaved under vigorous oxidizing conditions.
Oxidation of propiophenones can lead to the formation of more highly oxidized products, such as carboxylic acids. In the case of this compound, strong oxidation would likely cleave the molecule to yield 3,4-dimethylbenzoic acid and pivalic acid. This type of oxidative cleavage is a known reaction for ketones.
Powerful oxidizing agents are required to effect the oxidation of the ketone functional group in compounds like this compound. Agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are commonly employed for such transformations. These reagents are capable of breaking carbon-carbon bonds under harsh reaction conditions, such as elevated temperatures.
Table 1: Expected Oxidation Reaction of this compound
| Reactant | Oxidizing Agent | Expected Products |
| This compound | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | 3,4-Dimethylbenzoic acid and 2,2-Dimethylpropanoic acid (Pivalic acid) |
Reduction Reactions
The carbonyl group of this compound is readily susceptible to reduction by various reducing agents.
The reduction of the ketone functionality in this compound results in the formation of a secondary alcohol, specifically 1-(3,4-dimethylphenyl)-2,2-dimethyl-1-propanol. This reaction is a common and predictable transformation for ketones.
The conversion of this compound to its corresponding alcohol can be achieved using metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is effective for this purpose, typically in an alcoholic solvent. For a more potent option, lithium aluminum hydride (LiAlH₄) can be used, which requires an aprotic solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup.
Table 2: Reduction Reaction of this compound
| Reactant | Reducing Agent | Product |
| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1-(3,4-Dimethylphenyl)-2,2-dimethyl-1-propanol |
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. lumenlearning.com The position of substitution is influenced by the directing effects of the substituents already present: the two methyl groups and the propionyl group.
The methyl groups are activating and ortho-, para-directing. The propionyl group, being an acyl group, is a deactivating and meta-directing group. mnstate.edu In this compound, the positions ortho and para to the methyl groups and meta to the propionyl group must be considered. The directing effects of the activating methyl groups are generally stronger than the deactivating effect of the propionyl group. Therefore, substitution is most likely to occur at the positions activated by the methyl groups.
Given the structure, the potential sites for electrophilic attack are the 2', 5', and 6' positions. The 2' and 5' positions are ortho to one methyl group and meta to the other, while the 6' position is ortho to the 3'-methyl group and para to the 4'-methyl group. The 6' position is therefore the most activated and sterically accessible site for substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(3,4-Dimethyl-6-nitrophenyl)-2,2-dimethyl-1-propanone |
| Bromination | Br₂, FeBr₃ | 1-(6-Bromo-3,4-dimethylphenyl)-2,2-dimethyl-1-propanone |
| Sulfonation | SO₃, H₂SO₄ | 2,3-Dimethyl-5-(2,2-dimethylpropanoyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(6-Acyl-3,4-dimethylphenyl)-2,2-dimethyl-1-propanone |
Nitration, Sulfonation, and Halogenation (e.g., with Chlorine or Bromine)
No specific studies on the electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, on the aromatic ring of this compound have been found.
Nucleophilic Addition Reactions at the Carbonyl Group
While general mechanisms of nucleophilic addition to ketones are well-established, specific studies detailing these pathways for this compound, including kinetic and thermodynamic data, are not available.
There is no published information on the specific tetrahedral or other intermediates formed when this compound undergoes chemical reactions.
Stereochemical Control in Reactions Involving this compound
A critical lack of information exists regarding the stereochemical outcomes of reactions involving this ketone. Specifically, no research could be located that investigates the diastereoselectivity of aldol (B89426) addition products derived from the enolate of this compound.
Enantioselectivity in Chiral Alcohol Synthesis
The synthesis of chiral molecules is a critical endeavor in modern chemistry, particularly in the pharmaceutical industry where the stereochemistry of a drug can significantly impact its efficacy and safety. nih.gov The production of single-enantiomer chiral alcohols is of particular importance as they are valuable intermediates in the synthesis of complex molecules. sigmaaldrich.comcsic.es Biocatalytic and chemocatalytic methods are often employed for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols, offering high levels of enantioselectivity. nih.govresearchgate.net
Enzyme-catalyzed reactions, for instance, are known for their high enantioselectivity and regioselectivity, and they are conducted under mild conditions. nih.gov Various microorganisms and their isolated enzymes, such as ketoreductases (KREDs), are utilized for the asymmetric reduction of ketones. nih.gov For example, the enzymatic reduction of a ketoester to a chiral hydroxy ester has been demonstrated using a commercially available ketoreductase, achieving high enantiomeric excess (>99.5% e.e.). nih.gov Similarly, the enantioselective microbial reduction of ethyl 2-oxo-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6-naphthalenyl) acetate (B1210297) to the corresponding alcohol has been achieved with high yield (98%) and enantiomeric excess (96% e.e.) using Aureobasidium pullulans. nih.gov
In addition to biocatalysis, asymmetric hydrogenation using metal catalysts with chiral ligands is a powerful method for producing enantiomerically enriched alcohols. Ruthenium complexes with chiral ligands, for example, have been successfully used in the asymmetric hydrogenation of various ketones, yielding chiral alcohols with good to excellent enantioselectivities. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantioselectivity.
The table below illustrates the enantioselective reduction of various ketones to chiral alcohols using different catalytic systems, highlighting the achievable enantiomeric excess (e.e.).
| Ketone Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (e.e.) | Reference |
| Ketoester 55 | Ketoreductase KRED1001 | (R)-hydroxy ester 54 | >99.5% | nih.gov |
| Ethyl 2-oxo-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6-naphthalenyl) acetate | Aureobasidium pullulans SC 13849 | Ethyl (R)-2-hydroxy-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6'-naphthalenyl)acetate | 96% | nih.gov |
| 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione | Nocardia salmonicolor SC 6310 | (3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluromethyl)-2H-1-benzazepin-2-one | 99.8% | nih.gov |
| Ethyl 4-chloroacetoacetate | Recombinant CpSADH | Ethyl-(R)-4-chloro-3-hydroxybutanoate | 99% | nih.gov |
Factors Influencing Reactivity and Selectivity
The reactivity of this compound and its analogues in chemical transformations is governed by a combination of steric and electronic factors. These factors influence not only the rate of reaction but also the selectivity, including regioselectivity and stereoselectivity.
Steric Hindrance Effects of Alkyl Groups
Steric hindrance, arising from the spatial arrangement of atoms, plays a significant role in chemical reactivity. rsc.org In the case of this compound, the presence of multiple alkyl groups on both the aliphatic chain and the aromatic ring can exert considerable steric effects. The bulkiness of substituents can hinder the approach of reagents to the reaction center, thereby affecting the reaction rate and, in some cases, the reaction mechanism. nih.gov
Studies on various chemical systems have demonstrated that increasing the bulk of alkyl substituents can lead to a decrease in reaction rates. rsc.org For example, in bimolecular nucleophilic substitution (SN2) reactions, bulky alkyl groups at the α-carbon are known to retard reactivity. nih.gov However, it is important to note that the impact of steric effects can be specific to the reaction and the surrounding molecular structure, and a universal scale of steric effects is not always applicable. rsc.org The interplay between steric and electronic effects can also be complex. For instance, while bulkier alkyl groups might sterically hinder a reaction, they can also have an inductive effect that influences the electronic properties of the molecule. rsc.org
The following table provides examples of how steric hindrance from alkyl groups can affect chemical reactions.
| System | Observation | Implication of Steric Hindrance | Reference |
| cis-1,2-dialkylcyclopropanes | The scale of steric effects depended on the atoms in the α and β positions. | Steric effects are specific to the molecular environment. | rsc.org |
| F− + (CH3)3CI SN2 reaction | The low reactivity of the SN2 pathway was found to be due to competition with the E2 pathway, not solely steric hindrance. | Steric effects are not always the dominant factor in determining reactivity. | nih.gov |
| N-alkyl substituted ligands | N-isopropyl groups caused a sharp drop in the thermodynamic stability of metal complexes. | Bulky alkyl groups can weaken the bonds in metal complexes due to steric strain. | rsc.org |
| 2,4,6-tri-t-butylpyrimidine | Found to be a weaker base than expected by about 1.6 pKa units. | Steric effects accompanying protonation decrease the basicity. | researchgate.net |
Electronic Properties of Aromatic System (e.g., Fluorinated Analogues)
The electronic properties of the aromatic ring in this compound significantly influence its reactivity. The methyl groups on the aromatic ring are electron-donating, which can affect the electron density of the aromatic system and the carbonyl group.
Introducing fluorine atoms into the aromatic system can dramatically alter the electronic properties of the molecule. Fluorine is a highly electronegative atom, and its introduction can lead to a significant modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov For instance, in donor-acceptor copolymers, fluorination of the acceptor unit has been shown to lower both the HOMO and LUMO energy levels, which in turn affects the material's photophysical and photovoltaic properties. nih.gov
In the context of this compound analogues, fluorination of the aromatic ring would be expected to withdraw electron density from the ring and the carbonyl group. This could potentially increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The electronic effects of fluorination can also influence the stability of intermediates and transition states in a reaction, thereby affecting both the reaction rate and selectivity.
The table below summarizes the effects of fluorination on the electronic properties of aromatic systems.
| Molecule/System | Effect of Fluorination | Consequence | Reference |
| Donor-Acceptor Copolymers | Lowered HOMO and LUMO energy levels. | Altered photophysical and photovoltaic properties, including a potential increase in power conversion efficiency in solar cells. | nih.gov |
| Thieno[2′,3′:4,5]benzo[1,2-d] nih.govrsc.orgnih.govtriazole (fBTAZT) based copolymers | Deeper HOMO-LUMO energy levels and stronger interchain interactions. | Improved charge mobilities and higher power conversion efficiency in nonfullerene polymer solar cells. | nih.gov |
Computational Chemistry and Theoretical Studies on 2,2,3 ,4 Tetramethylpropiophenone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule.
Conformational Analysis and Molecular Dynamics Simulations
Investigating the different spatial arrangements (conformers) of a molecule and its dynamic behavior over time is critical for understanding its function. Literature searches did not yield any studies on the conformational analysis or molecular dynamics simulations specifically for 2,2,3',4'-Tetramethylpropiophenone. These studies would reveal the most stable conformations, the energy barriers between them, and how the molecule behaves under various conditions.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. No QSAR studies that include this compound as part of a dataset for predicting a specific biological activity could be identified. Such research is essential for rational drug design and toxicology assessments.
Molecular Docking and Interaction Modeling with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There are no documented molecular docking studies that model the interaction of this compound with any specific biological targets, such as proteins or enzymes. This type of modeling is fundamental in drug discovery to screen for potential therapeutic candidates.
Validation of Experimental Data with Theoretical Models
The synergy between experimental results and theoretical calculations is a cornerstone of modern chemical validation. Without any published theoretical models for this compound, it is impossible to perform a validation against experimental data, a step that would confirm the accuracy of the computational methods applied.
Derivatives and Analogues of 2,2,3 ,4 Tetramethylpropiophenone: Synthesis and Structure Property Relationships
Positional Isomers and Their Computational Similarity
Positional isomers of 2,2,3',4'-tetramethylpropiophenone share the same molecular formula but differ in the arrangement of the four methyl groups on the phenyl ring. These seemingly minor structural shifts can lead to significant differences in physicochemical properties due to variations in steric hindrance and electronic effects. fiveable.me
Computational chemistry provides powerful tools to predict and compare the properties of these isomers without the need for exhaustive synthesis and experimentation. A common computational protocol involves geometry optimization using methods like Density Functional Theory (DFT) to find the most stable conformation of each isomer. nih.gov Subsequent calculations can determine key electronic and structural parameters. nih.gov
For the tetramethylpropiophenone family, isomers such as 2,2,4',5'-tetramethylpropiophenone and 2,2,3',5'-tetramethylpropiophenone would be compared to the 2,2,3',4' isomer. The analysis would focus on parameters like:
Relative Energy: To determine the thermodynamic stability of each isomer. Subtle differences in steric strain between adjacent methyl groups or altered hyperconjugation can influence stability.
Dipole Moment: The magnitude and vector of the dipole moment are affected by the asymmetrical distribution of electron-donating methyl groups, influencing properties like polarity and solubility.
Spectroscopic Properties: Predicted NMR chemical shifts, vibrational frequencies (IR), and electronic transition energies (UV-Vis) can provide theoretical spectra to aid in the identification of synthesized isomers.
| Isomer | Calculated Relative Energy (kJ/mol) | Calculated Dipole Moment (Debye) | Key Distinguishing Feature |
|---|---|---|---|
| This compound | 0.00 (Reference) | 2.95 | Adjacent methyl groups at 3' and 4' positions. |
| 2,2,4',5'-Tetramethylpropiophenone | +1.5 | 3.10 | Adjacent methyl groups at 4' and 5' positions. |
| 2,2,3',5'-Tetramethylpropiophenone | +0.8 | 2.80 | Meta-positioned methyl groups at 3' and 5'. |
This is a hypothetical data table illustrating the type of information generated from computational analysis.
Structural Analogues with Varied Side Chain Lengths (e.g., Butyrophenone Derivatives)
Altering the length of the alkyl chain attached to the carbonyl group transforms propiophenone (B1677668) derivatives into other classes of aryl ketones, such as butyrophenones (four-carbon chain) or valerophenones (five-carbon chain). This modification primarily impacts the molecule's lipophilicity, steric profile, and interaction with biological targets. wikipedia.org
The butyrophenone framework, for instance, is the foundational structure for a class of neuroleptic drugs used in psychiatry. wikipedia.org The extension from a propyl to a butyl chain can significantly alter how the molecule fits into and interacts with receptor binding pockets. While propiophenone itself is a common synthetic intermediate, its butyrophenone analogues have been more extensively developed for pharmacological applications. wikipedia.org
A comparative analysis highlights these differing roles:
Propiophenone Analogues: Often serve as versatile chemical building blocks. For example, some substituted propiophenones have been investigated as antidiabetic agents. nih.gov
Butyrophenone Analogues: The slightly longer, more flexible butyl chain is a key feature in many antipsychotic drugs, where it often connects the substituted phenyl ring to a nitrogen-containing moiety. worldresearchlibrary.orgnih.gov
Functional Group Variations and Their Impact on Chemical Properties
The introduction of new functional groups onto the aromatic ring of this compound can dramatically alter its chemical properties by exerting inductive and resonance effects. lumenlearning.comstpeters.co.in These effects modify the electron density of the aromatic ring and the reactivity of the carbonyl group.
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OCH₃) increase the electron density of the phenyl ring through resonance, making it more susceptible to electrophilic aromatic substitution. youtube.com These groups are generally ortho-, para-directing.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the ring's electron density, making it less reactive toward electrophiles but more susceptible to nucleophilic aromatic substitution. nih.gov These are typically meta-directing.
The impact of these functional groups extends to the carbonyl moiety as well. An EWG on the ring enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles. Conversely, an EDG can slightly reduce its reactivity.
| Substituent at 5'-position | Electronic Effect | Predicted Impact on Ring Reactivity (Electrophilic Substitution) | Predicted Impact on Carbonyl Reactivity (Nucleophilic Addition) |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Activating (EDG) | Increased | Slightly Decreased |
| -NO₂ (Nitro) | Strongly Deactivating (EWG) | Decreased | Increased |
| -Cl (Chloro) | Weakly Deactivating (Inductive EWG, Resonance EDG) | Slightly Decreased | Slightly Increased |
| -CN (Cyano) | Strongly Deactivating (EWG) | Decreased | Increased |
Fluorinated Analogues: Synthesis and Enhanced Reactivity in Electrophilic Substitutions and Coordination Chemistry
The incorporation of fluorine into the propiophenone scaffold can lead to analogues with unique properties, owing to fluorine's high electronegativity and small size. The synthesis of such analogues can be achieved through several modern fluorination methods.
Synthesis: One common strategy is electrophilic fluorination of the aromatic ring using reagents like Selectfluor® (F-TEDA-BF₄). mdpi.comnih.gov This method allows for the direct installation of fluorine onto electron-rich positions of the phenyl ring. Another approach involves the synthesis of α-fluorinated ketones. For example, α-halopropiophenones can serve as precursors, or specialized reagents can be used to directly fluorinate the enolate of the ketone. nih.gov A reported synthesis of α-(perfluoroalkylsulfonyl)propiophenones demonstrates the installation of a fluorinated group at the α-position via nucleophilic substitution. nih.gov
Enhanced Reactivity:
Electrophilic Substitutions: A fluorine atom on the aromatic ring acts as a weak deactivator due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director because of its ability to donate electrons through resonance. This dual nature can be exploited to control the regioselectivity of further substitution reactions.
Coordination Chemistry: The presence of a highly electronegative fluorine atom can influence the Lewis basicity of the carbonyl oxygen. This modification can alter the strength and nature of coordination complexes formed with metal ions, which could be relevant in catalysis or materials science.
Design Principles for Novel Propiophenone Analogues with Tunable Properties
The rational design of novel propiophenone analogues with specific, tunable properties relies on a systematic understanding of structure-property relationships. mdpi.com Key principles include:
Modulation of Lipophilicity and Polarity: The length of the alkyl chain (e.g., propyl vs. butyl) and the addition of polar or nonpolar functional groups can be used to fine-tune solubility in various media and control pharmacokinetic properties in a medicinal chemistry context. chemicalbook.com
Electronic Tuning: As discussed in section 6.3, the strategic placement of electron-donating or electron-withdrawing groups on the aromatic ring allows for precise control over the reactivity of both the ring and the carbonyl group. scribd.com
Introduction of Specific Interaction Sites: Incorporating functionalities capable of hydrogen bonding (e.g., -OH, -NH₂) or other specific non-covalent interactions can be used to design molecules that bind to specific receptors or self-assemble into larger supramolecular structures.
These principles have been applied in the development of propiophenone derivatives for various applications, including as potential antidiabetic agents where modifications to the core structure led to potent and effective compounds. researchgate.net
Research into Other Related Heterocyclic Scaffolds (e.g., Thiadiazoles, Thiophenes, Thiohydantoins)
The ketone functionality of the propiophenone scaffold makes it a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds. These heterocycles are prominent in medicinal chemistry and materials science.
Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from ketone precursors. A common route involves the initial conversion of the ketone to its corresponding semicarbazone by reaction with semicarbazide. Subsequent cyclization of the semicarbazone, often using an acid catalyst or a dehydrating agent like acetic anhydride or thionyl chloride, yields the thiadiazole ring. nih.govnih.gov
Thiohydantoins: 2-Thiohydantoins are another important class of heterocycles accessible from ketones. nih.gov One synthetic route is a multi-component reaction involving the ketone, an amine, and a cyanide source (like trimethylsilyl cyanide) to form an α-aminonitrile intermediate. This intermediate then reacts with an isothiocyanate, followed by hydrolysis, to yield the final 5,5-disubstituted-2-thiohydantoin. nih.govjchemrev.com
Thiophenes: While various methods exist for thiophene synthesis, those starting from ketones often involve 1,4-dicarbonyl compounds (which can be derived from ketones) reacting with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide in what is known as the Paal-Knorr thiophene synthesis.
The use of a propiophenone derivative as the starting ketone in these reactions would lead to heterocycles bearing the corresponding substituted phenyl group and an ethyl group, demonstrating the utility of this scaffold in diversity-oriented synthesis.
Applications of 2,2,3 ,4 Tetramethylpropiophenone in Scientific Research
Role as a Precursor and Reagent in Organic Synthesis
Substituted propiophenones are valuable intermediates in the synthesis of more complex molecules and can act as reagents in a variety of organic reactions.
While specific examples of complex molecules synthesized directly from 2,2,3',4'-tetramethylpropiophenone are not extensively documented, propiophenone (B1677668) and its derivatives are known precursors for a range of organic compounds. For instance, substituted propiophenones can undergo reactions such as the Willgerodt-Kindler reaction to form amides and ultimately carboxylic acids. They can also serve as starting materials for the synthesis of heterocyclic compounds like benzothiazines through condensation reactions with 2-aminothiophenols. researchgate.net The presence of multiple methyl groups on both the aromatic ring and the aliphatic chain of this compound offers unique steric and electronic properties that could be exploited in the synthesis of novel complex molecules.
Propiophenones can participate in a range of organic reactions. The carbonyl group can undergo nucleophilic addition, reduction, and condensation reactions. The alpha-protons, though absent in this compound, are typically reactive in other propiophenones, allowing for enolate formation and subsequent alkylation or condensation reactions. The aromatic ring can undergo electrophilic substitution reactions, with the existing methyl groups directing incoming substituents. The specific reactivity of this compound would be influenced by the steric hindrance provided by the four methyl groups, which could lead to selective transformations. For example, discussions in scientific forums suggest that methylenedioxy-substituted propiophenones could potentially be used to synthesize propenylbenzenes, indicating a potential reaction pathway for related compounds. sciencemadness.org
Applications in Photochemistry and Materials Science
The structural similarity of this compound to known photoinitiators suggests its potential utility in photochemistry and materials science.
Acetophenone (B1666503) and its derivatives are well-known Type II photoinitiators. rsc.org Upon absorption of UV radiation, the carbonyl group is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), generating a ketyl radical and a radical from the co-initiator. These radicals can then initiate the polymerization of monomers. The efficiency of photoinitiation depends on factors such as the absorption wavelength and the lifetime of the excited state. While specific data for this compound is scarce, its acetophenone-like core suggests it could function as a photoinitiator, potentially for applications in UV curing and photolithography. The methyl substituents on the aromatic ring may influence the absorption spectrum and the reactivity of the excited state.
| Aspect of Photoinitiation | General Mechanism for Acetophenone Derivatives |
| Excitation | Absorption of UV light promotes the carbonyl group to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. |
| Hydrogen Abstraction | The excited triplet state of the acetophenone derivative abstracts a hydrogen atom from a hydrogen donor (co-initiator). |
| Radical Formation | This process generates a ketyl radical from the acetophenone derivative and a radical from the co-initiator. |
| Initiation of Polymerization | The newly formed radicals initiate the polymerization of monomers, leading to the formation of a polymer network. |
Aromatic ketones can serve as precursors in the synthesis of high-performance polymers, including fluorinated poly(aryl ether ketone)s (PAEKs). researchgate.net The synthesis of these polymers often involves the nucleophilic aromatic substitution reaction between a bisphenol and a difluorinated aromatic ketone. While there is no direct evidence of this compound being used for this purpose, its aromatic ketone structure suggests a potential, albeit hypothetical, role as a monomer or a modifying agent in the synthesis of such advanced materials. The incorporation of fluorine-containing moieties into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low dielectric constants. nih.gov The general synthesis of fluorinated polymers can involve the polymerization of fluorine-containing monomers or the chemical modification of existing polymers to introduce fluorine atoms. researchgate.net
Research in Enzyme Modulation and Metabolic Pathways
Studies on the in vitro metabolism of propiophenone have shown that it is primarily metabolized through reduction to the corresponding alcohol, with some aliphatic C-hydroxylation also occurring. nih.gov The metabolic fate of substituted propiophenones can be influenced by the nature and position of the substituents. A study on the metabolism of propafenone, a more complex propiophenone derivative, revealed extensive metabolism through hydroxylation, deamination, and cleavage of the ether group. nih.gov
Agrochemical Research Applications
The potential utility of this compound and its derivatives extends into the field of agrochemical research, particularly in the development of new herbicides.
Phytotoxicity, the detrimental effect of a substance on plant growth, is a key characteristic sought in herbicide candidates. Some studies have indicated that propiophenone and its derivatives can exhibit phytotoxic properties, such as the inhibition of seed germination and radicle growth. These effects suggest a potential for this class of compounds in the development of novel herbicides.
For instance, research on the natural product 2,4-di-tert-butylphenol (B135424) has demonstrated significant inhibitory effects on the root and shoot growth of the weed Amaranthus retroflexus. wikipedia.org While this compound is not a direct derivative of this compound, it highlights the potential for phenolic and ketonic compounds to act as herbicides. The specific phytotoxic effects and herbicidal efficacy of this compound would require dedicated investigation.
Table 2: Phytotoxicity Data for a Related Phenolic Compound
| Compound | Target Weed | Effect | IC50 (mg L-1) |
| 2,4-di-tert-butylphenol | Amaranthus retroflexus | Root Growth Inhibition | 389.17 |
| 2,4-di-tert-butylphenol | Amaranthus retroflexus | Shoot Growth Inhibition | 832.44 |
This data is for a related compound and is provided for illustrative purposes due to the lack of specific data for this compound. wikipedia.org
The stability of a compound under environmental conditions is a crucial factor for its effectiveness as an agrochemical. The chemical structure of this compound, with its substituted phenyl ring, provides a scaffold that can be chemically modified to enhance stability and other desirable properties. The synthesis of various derivatives allows for the fine-tuning of characteristics such as persistence in soil, resistance to degradation by sunlight, and specificity towards target weeds.
Role in Pharmaceutical Intermediate Synthesis
Chemical intermediates are the building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Propiophenone and its derivatives are recognized as valuable intermediates in organic synthesis. nih.gov Their chemical reactivity allows them to participate in a variety of reactions to form more complex molecular architectures. While specific examples of bioactive compounds synthesized directly from this compound are not prominent in the literature, the general utility of the propiophenone scaffold is well-established.
For instance, various pharmaceutical intermediates are used in the synthesis of a wide range of drugs. nih.gov The structure of this compound makes it a potential starting material for the synthesis of novel compounds with potential therapeutic activities. The development of synthetic routes utilizing this compound could lead to the discovery of new bioactive molecules for medicinal chemistry.
Investigating Antiproliferative Effects in Cellular Models (e.g., in vitro cytotoxicity against cancer cell lines)
Extensive searches of scientific literature and research databases did not yield any studies investigating the antiproliferative or cytotoxic effects of this compound on cancer cell lines. As a result, there is no available data to report on its potential activity in this area.
Therefore, no data tables or detailed research findings on the in vitro cytotoxicity of this specific compound can be provided. Scientific inquiry into the biological activities of this compound, including its effects on cell proliferation, appears to be a novel area for future research.
Environmental Fate and Degradation Pathways of Propiophenone Derivatives
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For organic compounds like 2,2,3',4'-Tetramethylpropiophenone, key abiotic degradation mechanisms include photolysis, hydrolysis, and oxidation.
Photolytic Degradation (Theoretical Considerations)
Photolytic degradation, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. Aromatic ketones, the class of compounds to which this compound belongs, are known to be susceptible to photolytic degradation. acs.org The absorption of UV radiation can excite the ketone to a triplet state, making it highly reactive. acs.orgresearchgate.net
In the environment, this process can be influenced by various factors. For instance, dissolved natural organic matter in sunlit natural waters can mediate the photo-oxidative degradation of aromatic ketones. acs.org The specific structure of this compound, with its aromatic ring and carbonyl group, suggests it would absorb UV light, initiating photochemical reactions. These reactions could involve the cleavage of the bond between the carbonyl group and the adjacent carbon atom (a Norrish Type I reaction) or the abstraction of a hydrogen atom from a suitable donor, leading to the formation of radical species. These radicals can then undergo further reactions, such as oxidation, ultimately leading to the breakdown of the parent molecule. researchgate.netresearchgate.net
Hydrolytic Degradation (Theoretical Considerations)
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is dependent on the presence of hydrolyzable functional groups. The propiophenone (B1677668) structure itself, characterized by a ketone functional group attached to an ethyl chain and a phenyl group, is generally stable to hydrolysis under neutral pH conditions. wikipedia.org
However, the rate of degradation can be influenced by pH. Studies on other propiophenone derivatives have shown that degradation can be catalyzed by hydroxide (B78521) ions at higher pH levels. nih.gov For instance, the degradation of (+/-)-4'-ethyl-2-methyl-3-(1-pyrrolidinyl)propiophenone hydrochloride was found to be significantly faster in alkaline solutions. nih.gov Conversely, the compound was extremely stable in acidic conditions. nih.gov This suggests that under alkaline environmental conditions, hydrolytic degradation could be a relevant pathway for this compound, although likely a slow process compared to photolysis or biodegradation.
Oxidative Degradation Pathways (General for organic compounds)
Oxidative degradation involves the reaction of a compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH) and ozone (O3). Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.orglibretexts.org However, under strong oxidizing conditions, ketones can be cleaved, breaking carbon-carbon bonds and forming carboxylic acids. libretexts.org
In the environment, the photo-induced formation of reactive oxygen species can lead to the oxidation of organic compounds. acs.orgresearchgate.net Aromatic ketones can act as photosensitizers, promoting the formation of these reactive species. acs.org The oxidation of ketones in crude oil has been observed to increase with temperature, leading to the formation of more aromatic ketones. mdpi.com This suggests that under certain environmental conditions, such as in contaminated soils or during thermal treatment processes, oxidative degradation of this compound could occur.
Biotic Degradation Mechanisms
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.
Microbial Transformation and Biodegradation Potential (General for organic compounds)
Microorganisms, particularly bacteria and fungi, possess a vast array of enzymes that can break down complex organic molecules. nih.govnih.gov The biodegradation of aromatic compounds is a well-studied process, with many microorganisms capable of utilizing them as a source of carbon and energy. nih.gov The degradation of aromatic compounds often begins with the introduction of hydroxyl groups onto the aromatic ring by mono- or dioxygenase enzymes. nih.gov This is followed by ring cleavage and further breakdown into intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org
While specific studies on the biodegradation of this compound are lacking, the general principles of microbial degradation of aromatic ketones provide a theoretical framework. For example, some Pseudomonas species are known to degrade methyl ketones through subterminal oxidation. nih.gov The degradation of the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) by various microorganisms, including Cupriavidus necator and Pseudomonas strains, has been extensively documented and involves a series of enzymatic steps that break down the aromatic ring. nih.govnih.gov Given the structural similarities, it is plausible that certain microbial strains could adapt to degrade this compound. The presence of methyl groups on the aromatic ring might influence the rate and pathway of degradation.
Enzyme-Mediated Decomposition Processes (General for organic compounds)
The enzymatic breakdown of organic compounds is the core of biotic degradation. A variety of enzymes are involved in the degradation of aromatic compounds.
Oxygenases: These enzymes, including monooxygenases and dioxygenases, are crucial for initiating the degradation of aromatic rings by incorporating oxygen atoms. nih.gov
Dehydrogenases: These enzymes can be involved in the transformation of functional groups, such as the reduction of a carbonyl group. nih.gov
Decarboxylases: These enzymes can remove carboxyl groups from aromatic intermediates. nih.gov
Laccases: These copper-containing enzymes have a broad substrate range and can oxidize a variety of phenolic and non-phenolic aromatic compounds. nih.gov
Peroxidases: These enzymes also catalyze the oxidation of a wide range of organic compounds.
The degradation of a complex molecule like this compound would likely involve a consortium of microorganisms, each contributing specific enzymes to a metabolic pathway. For instance, one organism might initiate the attack on the aromatic ring, while another breaks down the resulting intermediates. This collaborative effort, known as syntrophy, is common in the microbial degradation of complex organic pollutants. nih.gov
Table of Research Findings on Propiophenone Derivative Degradation
| Compound | Degradation Pathway | Key Findings | Source |
|---|---|---|---|
| (+/-)-4'-ethyl-2-methyl-3-(1-pyrrolidinyl)propiophenone hydrochloride | Hydrolytic Degradation | Degradation is catalyzed by hydroxide ions at high pH. The compound is stable in acidic conditions. | nih.gov |
| 2-hydroxy-2-methylpropiophenone (B179518) | Photolytic Degradation | Decomposition products include methyl benzoate (B1203000) and benzoic acid. | researchgate.net |
| 2-Tridecanone | Biotic Degradation (Pseudomonas) | Degraded via subterminal oxidation. | nih.gov |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Biotic Degradation (Various microbes) | Degraded by a series of enzymatic reactions involving dioxygenases and other enzymes. | nih.govnih.gov |
Analytical Methodologies for Environmental Monitoring of Organic Contaminants
Effective monitoring of organic contaminants in the environment relies on robust and sensitive analytical techniques. While methods specifically validated for this compound are not widely documented, general analytical approaches for detecting propiophenones and other organic pollutants in environmental samples are well-established. These methods are essential for determining the presence and concentration of such compounds in various matrices, including water, soil, and air. omicsonline.orglongdom.org
The primary analytical techniques applicable to the monitoring of propiophenone derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). omicsonline.orgpharmacyjournal.org These chromatographic methods are powerful tools for separating complex mixtures of organic compounds. omicsonline.org
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. labcompare.com When coupled with a Mass Spectrometer (MS), GC-MS provides a high degree of sensitivity and specificity, allowing for the identification and quantification of trace levels of contaminants. longdom.orglabcompare.com This makes it an invaluable tool for environmental monitoring. labcompare.com For the analysis of propiophenones, a sample would typically be extracted from the environmental matrix (e.g., water, soil) using a suitable solvent, concentrated, and then injected into the GC system. labcompare.com The compounds are then separated based on their boiling points and interaction with the GC column before being detected by the MS. labcompare.com GC-MS can be used to analyze a wide range of environmental pollutants, including pesticides, polycyclic aromatic hydrocarbons (PAHs), and other industrial chemicals. pharmacyjournal.orglabcompare.com
High-Performance Liquid Chromatography (HPLC) is another versatile and widely used technique in environmental analysis. uvtech-cc.comuhplcs.com It is particularly well-suited for compounds that are not easily volatilized, are thermally unstable, or have high molecular weights. omicsonline.orguhplcs.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. uvtech-cc.com Similar to GC, HPLC is often coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry (LC-MS), to enhance sensitivity and selectivity. uvtech-cc.comhplcvials.com HPLC is capable of detecting a broad spectrum of organic pollutants, including pharmaceuticals, personal care products, and pesticides, in environmental samples at very low concentrations. uvtech-cc.comuhplcs.com The adaptability of HPLC to different detector types makes it a versatile tool for analyzing a wide array of environmental contaminants in water, soil, and waste materials. uhplcs.comhplcvials.com
The table below summarizes the general applicability of these analytical techniques for monitoring organic contaminants like propiophenones in various environmental matrices.
| Analytical Technique | Common Detector(s) | Applicable Environmental Matrices | General Capabilities |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Air, Water, Soil, Sediment | High resolution for volatile and semi-volatile compounds; excellent for identifying and quantifying trace levels of contaminants. pharmacyjournal.orglabcompare.comcoherentmarketinsights.com |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS), UV-Vis, Fluorescence | Water, Soil, Wastewater, Sediment | Suitable for a wide range of organic compounds, including non-volatile and thermally labile ones; offers high sensitivity and quantitative accuracy. uvtech-cc.comuhplcs.comhplcvials.compharmaguidelines.co.uk |
The development of portable versions of these instruments, such as portable GC-MS, is also enhancing the capability for in-field screening of organic pollutants at incident sites, allowing for rapid assessment and response. nih.gov
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Progress on 2,2,3',4'-Tetramethylpropiophenone
A thorough review of scientific databases and academic journals indicates a notable absence of research focused specifically on this compound. There are no significant academic contributions or a discernible research progress trajectory for this compound. However, the broader family of substituted propiophenones has been a cornerstone in the development of photoinitiators for polymerization processes. Research on related compounds, such as other methylated propiophenone (B1677668) derivatives, has primarily focused on their photochemical properties, including their efficiency in initiating radical polymerization upon UV irradiation. These studies have laid a foundational understanding of how substitution patterns on the aromatic ring and the propiophenone backbone influence the compound's reactivity and absorption characteristics.
Identification of Knowledge Gaps and Unexplored Research Areas
The primary knowledge gap is the complete lack of data on this compound itself. Its fundamental physicochemical properties, spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry), and crystalline structure remain uncharacterized. Consequently, a number of unexplored research areas can be identified:
Fundamental Properties: There is a need to synthesize and characterize this compound to establish a baseline of its chemical and physical properties.
Photochemical Behavior: Its potential as a photoinitiator is unknown. Research is needed to determine its absorption spectrum, quantum yield for radical formation, and efficiency in initiating polymerization of various monomers.
Synthetic Utility: The potential of the ketone and the substituted aromatic ring as handles for further functionalization in organic synthesis is an open question.
Biological Activity: The biological effects of this specific substitution pattern have not been investigated. Screening for potential pharmacological or toxicological properties is a completely unexplored domain.
Proposed Future Avenues for Synthetic Innovation and Methodological Advancements
Given the lack of a known synthetic route, the initial focus for future research should be on the synthesis of this compound. A plausible approach would be a Friedel-Crafts acylation of 1,2,3-trimethylbenzene with 2-methylpropanoyl chloride.
Table 1: Proposed Synthetic Route for this compound
| Reactant A | Reactant B | Catalyst | Proposed Product |
| 1,2,3-Trimethylbenzene | 2-Methylpropanoyl chloride | Lewis Acid (e.g., AlCl₃) | This compound |
Methodological advancements could focus on developing more sustainable and efficient synthetic protocols. This could involve exploring green catalysts for the Friedel-Crafts reaction or investigating alternative synthetic strategies that avoid harsh reagents. Furthermore, computational studies could be employed to predict the properties of this compound and to guide synthetic efforts by determining the most favorable reaction conditions.
Emerging Interdisciplinary Research Opportunities and Collaborations
The potential applications of this compound, once synthesized and characterized, could foster a range of interdisciplinary collaborations:
Materials Science: Should the compound prove to be an effective photoinitiator, collaborations with materials scientists could lead to the development of novel photopolymers with tailored properties for applications in 3D printing, coatings, and adhesives.
Computational Chemistry: Collaboration with computational chemists will be crucial in the early stages to model the molecule's properties and to predict its behavior, thereby streamlining experimental work.
Medicinal Chemistry and Toxicology: If the molecule or its derivatives show any biological activity, collaborations with pharmacologists and toxicologists would be essential to explore its potential as a therapeutic agent or to understand its safety profile.
Environmental Science: Investigating the environmental fate and potential biodegradability of this compound could be a fruitful area for collaboration with environmental chemists, particularly if it finds use in industrial applications.
Q & A
Q. What are the validated synthetic routes for 2,2,3',4'-Tetramethylpropiophenone, and how can researchers optimize yield and purity?
The synthesis of substituted propiophenones typically involves Friedel-Crafts acylation or halogenation followed by alkylation. For example, bromination of 4′-methylpropiophenone using hydrobromic acid (48%) and hydrogen peroxide (35%) under controlled conditions (slow addition of H₂O₂ to prevent splashing) is a scalable method . Optimization requires monitoring reaction temperature, stirring efficiency (prefer top stirrers over magnetic ones for viscous mixtures), and post-reaction neutralization with sodium bicarbonate to stabilize intermediates. Purity ≥97% can be achieved via recrystallization or column chromatography, as demonstrated in analogous syntheses of methylpropiophenone derivatives .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of methyl and aromatic protons (e.g., δ 1.2–1.5 ppm for methyl groups).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., expected m/z for C₁₄H₁₈O).
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches near 1680–1700 cm⁻¹.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, referencing protocols for similar compounds like 3-(3,4,5-trimethoxyphenyl)propionic acid .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste Management : Segregate halogenated byproducts (e.g., brominated intermediates) and dispose via certified hazardous waste facilities .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, particularly when handling volatile reagents like HBr .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?
Discrepancies often arise from impurities or polymorphic forms. For example, melting points for structurally related compounds (e.g., 3,4,5-trimethoxyphenylacetic acid) vary by 2–3°C depending on recrystallization solvents . To address this:
- Perform differential scanning calorimetry (DSC) to confirm thermal behavior.
- Use standardized solvents (e.g., USP-grade ethanol) for solubility tests, as per ASTM E29/E691 guidelines .
Q. What experimental designs are recommended for studying environmental degradation pathways?
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS .
- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor breakdown using GC-MS, referencing protocols for chlorinated phenols .
- Ecotoxicology : Assess acute toxicity using Daphnia magna bioassays, following OECD Test Guideline 202 .
Q. How can computational chemistry predict reactivity or metabolic pathways?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites for bromination or oxidation .
- In Silico Metabolism : Use tools like ADMET Predictor™ to simulate Phase I/II metabolism (e.g., hydroxylation or glucuronidation), validated against in vitro hepatocyte assays .
Q. What strategies mitigate interference in spectroscopic analysis caused by methyl group crowding?
- Dynamic NMR : Resolve overlapping methyl signals by varying temperature (e.g., 25–60°C) to exploit differences in rotational barriers.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-substituted) to simplify ¹H NMR spectra .
Q. How can researchers validate the compound’s photostability for optoelectronic applications?
- Conduct accelerated aging under UV-Vis light (e.g., 1000 W/m² for 500 hours) and monitor changes using fluorescence spectroscopy.
- Compare with structurally stable analogs like tetramethylbiphenyl derivatives, which show minimal photodegradation due to steric protection .
Methodological Notes
- Data Reproducibility : Cross-reference findings with databases like PubChem (InChI Key: BTQOMZVQASIULU-UHFFFAOYSA-N for related fluorinated ketones) to ensure consistency .
- Conflict Resolution : For contradictory data, apply the "Consensus Score" method, weighting peer-reviewed studies higher than non-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
